molecular formula C11H16O B072055 3-Phenyl-3-pentanol CAS No. 1565-71-5

3-Phenyl-3-pentanol

Cat. No.: B072055
CAS No.: 1565-71-5
M. Wt: 164.24 g/mol
InChI Key: XXCPOPNECJIJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3-pentanol is an organic compound with the molecular formula C₁₁H₁₆O It is a secondary alcohol characterized by a phenyl group attached to the third carbon of a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Phenyl-3-pentanol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as phenylmagnesium bromide, which is then reacted with 3-pentanone. The reaction proceeds as follows:

    Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Reaction with 3-Pentanone: The Grignard reagent is then added to 3-pentanone under anhydrous conditions to form this compound after hydrolysis.

The reaction conditions typically involve maintaining an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

  • Large-scale preparation of the Grignard reagent.
  • Controlled addition to 3-pentanone.
  • Efficient hydrolysis and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-pentanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone, 3-phenyl-3-pentanone, using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: Reduction of this compound can yield hydrocarbons, although this is less common.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form 3-phenyl-3-pentyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products Formed

    Oxidation: 3-Phenyl-3-pentanone.

    Reduction: Hydrocarbons (less common).

    Substitution: 3-Phenyl-3-pentyl chloride.

Scientific Research Applications

3-Phenyl-3-pentanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-pentanol: Similar structure but with the phenyl group attached to the second carbon.

    3-Phenyl-1-pentanol: Phenyl group attached to the first carbon.

    3-Phenyl-3-butanol: Shorter carbon chain with the phenyl group attached to the third carbon.

Uniqueness

3-Phenyl-3-pentanol is unique due to its specific structure, which provides distinct chemical and physical properties. Its position of the phenyl group and the hydroxyl group on the third carbon of the pentanol chain makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

3-phenylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPOPNECJIJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935470
Record name 3-Phenylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-71-5
Record name 1565-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1565-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1565-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.